![molecular formula C20H11ClO3 B5559591 2-{[5-(2-chlorophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5559591.png)

2-{[5-(2-chlorophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

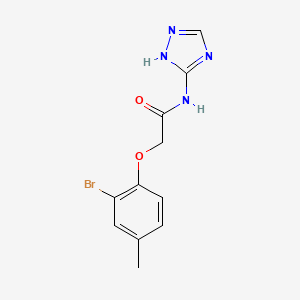

The synthesis of compounds structurally related to "2-{[5-(2-chlorophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione" often involves reactions that enable the formation of complex molecular architectures. For instance, the Perkin reaction followed by decarboxylation has been used to prepare similar furyl-arylethylenes, indicating a potential pathway for synthesizing related compounds (G. Karminski-Zamola & K. Jakopčić, 1981). Palladium-catalyzed carbonylative annulation using aryl formate as a CO source is another method for synthesizing indene-1,3(2H)-dione derivatives, suggesting a strategy for introducing specific functional groups (Ying Zhang et al., 2015).

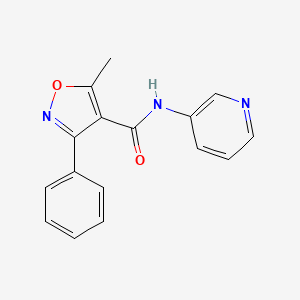

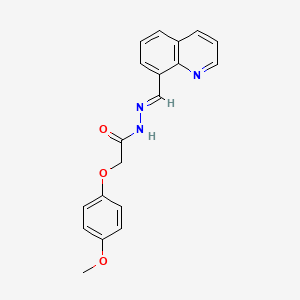

Molecular Structure Analysis

The molecular structure of related compounds reveals key features such as planarity, conjugation, and intermolecular interactions. For example, the crystal structure analysis of similar compounds shows molecules linked by weak hydrogen bonds, forming dimers or tetramers, which could influence the physical and chemical properties of the compound (J. N. Low et al., 2002).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Efficient Synthesis Techniques

A study by Hosokawa and Yoshida (2003) discussed the efficient palladium-catalyzed synthesis of styrene intermediates for novel herbicides, including 2-[2-(3-Chlorophenyl)allyl-2-ethylindan-1,3-dione, a compound with structural relevance. This methodology could be applicable for synthesizing similar compounds for agricultural research purposes (Hosokawa & Yoshida, 2003).

Formation of Supramolecular Structures

Research by Low et al. (2002) on supramolecular structures involving compounds with chlorophenyl and propenylidene substituents highlighted the formation of dimers and tetramers via weak hydrogen bonds. This indicates potential applications in materials science and nanotechnology, where such interactions are pivotal (Low et al., 2002).

Catalysis and Polymerization

- Catalyst Precursors for Polymer Formation: A study on 2-hetaryl-substituted bis(indenyl)zirconium complexes as catalyst precursors for elastomeric polypropylene formation by Dreier et al. (2000) discussed the synthesis of complexes that could serve as catalysts for producing elastomeric materials. This suggests potential applications in the development of new materials with specific mechanical properties (Dreier et al., 2000).

Novel Compound Formation

- Novel Routes to Heterocycles: The work by Kloc and Młochowski (2001) on the selenenylation–acylation of ketones to produce benzo[b]selenophenes showcased a novel route to heterocycles. This methodology could be applied to the synthesis of complex molecules for pharmaceutical research or material science applications (Kloc & Młochowski, 2001).

Structural and Conformational Analysis

- Crystal Structure Analysis: Studies have detailed the crystal structures of various compounds, elucidating their geometric configurations, conjugation, and hydrogen bonding patterns. For example, research on conjugation and hydrogen bonding in curcumin analogues offers insights into molecular stability and reactivity, which are crucial for designing molecules with desired properties (Arrieta et al., 2000).

Propriétés

IUPAC Name |

2-[[5-(2-chlorophenyl)furan-2-yl]methylidene]indene-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11ClO3/c21-17-8-4-3-7-15(17)18-10-9-12(24-18)11-16-19(22)13-5-1-2-6-14(13)20(16)23/h1-11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHPCNKADUALUGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4Cl)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[5-(2-Chlorophenyl)furan-2-yl]methylidene]indene-1,3-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[1-benzyl-3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]ethyl}methanesulfonamide](/img/structure/B5559510.png)

![4-[(dimethylamino)sulfonyl]-N-(2-phenylethyl)-2-thiophenecarboxamide](/img/structure/B5559512.png)

![{4-[3-(3-chloroisoxazol-5-yl)propanoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5559515.png)

![4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-5-methyl-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5559523.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2-furamide](/img/structure/B5559529.png)

![1-{[5-(1H-pyrazol-3-yl)-2-thienyl]methyl}-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5559540.png)

![N-[2-(methylthio)phenyl]-2-furamide](/img/structure/B5559564.png)

![5-methyl-7-{4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5559572.png)

![2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5559577.png)

![5-[(4-chlorobenzoyl)amino]isophthalic acid](/img/structure/B5559590.png)

![3-isobutyl-1-methyl-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5559602.png)